molecular formula C10H12N2 B1309053 1,2-Dimethyl-1H-indol-5-amine CAS No. 7570-48-1

1,2-Dimethyl-1H-indol-5-amine

Cat. No.: B1309053
CAS No.: 7570-48-1
M. Wt: 160.22 g/mol
InChI Key: KCRFAMHLOPLVJF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-indol-5-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the corresponding indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1,2-Dimethyl-1H-indol-5-amine has been studied for its potential pharmacological activities. Indole derivatives are known to exhibit a range of biological activities, including:

  • Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of 1H-indole have shown effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Neuroprotective Effects : Some studies suggest that compounds containing indole structures can protect neuronal cells from oxidative stress and neurodegeneration .

Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows for the development of various functional derivatives:

  • Synthesis of Heterocycles : this compound can be utilized to synthesize diverse heterocyclic compounds through reactions such as cyclization and functionalization . For example, it can be converted into substituted pyridines and other nitrogen-containing heterocycles that are crucial in drug development.

Catalysis

Indole derivatives have been employed as ligands in catalytic processes. The ability of this compound to coordinate with metal catalysts enhances its utility in:

  • Metal-Catalyzed Reactions : It can act as a ligand in transition metal-catalyzed reactions, facilitating processes such as hydrogenation and carbon-carbon coupling . These reactions are essential for constructing complex organic frameworks.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of various indole derivatives, including this compound. The results demonstrated that these compounds inhibited the growth of human cancer cell lines significantly through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Synthesis of Functionalized Indoles

In another research effort, the synthesis of functionalized indoles was achieved using this compound as a starting material. The study highlighted the versatility of this compound in generating a library of indole-based derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: Lacks the additional methyl group at the 2-position.

    2-Methyl-1H-indole: Lacks the additional methyl group at the 1-position.

    1,2-Dimethyl-1H-indole: Lacks the amino group at the 5-position.

Uniqueness

1,2-Dimethyl-1H-indol-5-amine is unique due to the presence of both methyl groups at the 1 and 2 positions and an amino group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1,2-Dimethyl-1H-indol-5-amine (CAS No. 7570-48-1) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and potential neuropharmacological effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique indole structure characterized by two methyl groups at the 1 and 2 positions and an amino group at the 5 position. This specific substitution pattern enhances its biological activity compared to other indole derivatives.

Property Value
Molecular FormulaC₁₀H₁₃N₂
Molecular Weight161.23 g/mol
CAS Number7570-48-1
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its effectiveness against:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

In one study, derivatives of indole compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cells. Notably:

  • Mechanism of Action : It is believed to interact with specific molecular targets, inhibiting enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit SYK kinase activity, which is implicated in various cancers including lymphoma and leukemia .
  • Case Studies : In vitro studies have indicated that this compound can suppress the growth of rapidly dividing cancer cell lines such as A549 (lung cancer) while exhibiting less effect on non-tumor fibroblasts .

Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a serotonin receptor agonist, indicating potential applications in treating mood disorders or neurodegenerative diseases. The interaction with neurotransmitter systems highlights its relevance in neuropharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific kinases such as SYK, which plays a crucial role in signal transduction pathways associated with inflammation and cancer progression.
  • Receptor Interaction : Its ability to bind to various receptors may modulate neurotransmitter activities and cellular responses.
  • Biofilm Disruption : The compound's effect on biofilm formation suggests it may interfere with bacterial communication systems (quorum sensing), enhancing its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Unique Features
1-Methylindole7570-48-1Lacks the additional methyl group at the 2-position
Indole-3-carbinol700-06-1Exhibits anticancer properties but different functional groups
5-Methylindole1204-14-6Contains a methyl group at position five

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dimethyl-1H-indol-5-amine, and how can its structure be validated?

  • Methodology :

  • Synthesis : Adapt multi-component reactions involving indole derivatives (e.g., condensation of substituted indoles with methylating agents under reflux conditions). For example, describes a related indole compound synthesized via ethanol reflux of indole-3-carbaldehyde, guanidine nitrate, and ketones. Adjust substituents for target compound synthesis.
  • Purification : Use column chromatography or recrystallization to isolate the compound.
  • Validation : Confirm structure via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on methyl group signals (δ ~2.3–2.6 ppm for N-methyl and δ ~2.0–2.2 ppm for C-methyl) and aromatic indole protons (δ ~6.5–7.5 ppm) .

Q. How should researchers assess the purity and stability of this compound?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase. Compare retention times with standards.
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light conditions. Monitor decomposition via thin-layer chromatography (TLC) or mass spectrometry (MS) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include positive controls like ampicillin and measure minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess non-target toxicity.

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with biological targets?

  • Methodology :

  • Target Selection : Prioritize receptors with known indole interactions (e.g., serotonin receptors, androgen receptors).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and receptor (retrieve PDB structure, e.g., AR: 2AM9). Analyze binding poses for hydrogen bonds, hydrophobic contacts, and π-π stacking (e.g., indole ring interactions with LEU704 in androgen receptors) .
  • Validation : Compare docking scores (e.g., ΔG ~−7.0 kcal/mol) with known inhibitors and validate via molecular dynamics simulations.

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature), solvent effects (DMSO vs. aqueous), and compound purity.
  • Reproducibility Tests : Replicate conflicting experiments under standardized protocols. For example, emphasizes iterative data collection and cross-lab validation to address discrepancies .
  • Statistical Tools : Apply ANOVA or machine learning to identify confounding factors (e.g., batch-to-batch variability).

Q. What strategies optimize the synthetic yield of this compound?

  • Methodology :

  • Reaction Engineering : Use design of experiments (DoE) to optimize temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.
  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
  • Byproduct Analysis : Employ LC-MS to trace side products (e.g., over-methylation) and adjust reagent stoichiometry.

Properties

IUPAC Name

1,2-dimethylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRFAMHLOPLVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424481
Record name 1,2-Dimethyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-48-1
Record name 1,2-Dimethyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,2-dimethyl-5-nitro-1H-indole (500 mg) in 1:1 THF:methanol (10 mL) was treated with 10% palladium on carbon (100 mg), stirred under hydrogen (1 atm) for 1 hour, filtered through diatomaceous earth (Celite®), and concentrated. The crude product was used without further purification in the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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